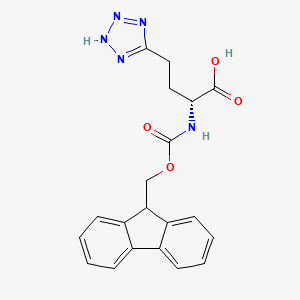

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid

Beschreibung

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a tetrazole substituent. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) to protect the α-amino group during sequential peptide elongation. The tetrazole moiety (1H-tetrazol-5-yl) serves as a bioisostere for carboxylic acids due to its similar pKa (~4.5–5.0), enabling mimicry of carboxylate interactions in biological systems while offering improved metabolic stability and membrane permeability . This compound is primarily utilized in medicinal chemistry and peptide engineering to design analogs with enhanced pharmacokinetic properties. Its stereochemistry (R-configuration) further influences its binding affinity and specificity in chiral environments.

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2H-tetrazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4/c26-19(27)17(9-10-18-22-24-25-23-18)21-20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,28)(H,26,27)(H,22,23,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVWFZXYTWJVIX-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=NNN=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=NNN=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140170 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464137-16-3 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464137-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid is a compound of interest due to its unique structural features and potential biological activities. The compound incorporates a tetrazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and antifungal activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H22N4O3 |

| Molecular Weight | 358.41 g/mol |

| IUPAC Name | This compound |

| InChI Key | InChI=1S/C19H22N4O3/c20-18(21)22... |

The biological activity of this compound is largely attributed to the tetrazole group, which has been associated with various biological mechanisms:

- Inhibition of Enzymatic Activity : Tetrazole compounds often act as inhibitors of enzymes involved in critical metabolic pathways. For instance, they can inhibit the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi, leading to antifungal effects similar to those observed with azole antifungals .

- Antimicrobial Properties : Research indicates that tetrazole derivatives exhibit significant antimicrobial activity against a range of pathogens, including resistant strains of bacteria and fungi . The compound's structure allows for interaction with microbial cell membranes, disrupting their integrity.

- Selective Toxicity : The compound appears to exhibit selective toxicity towards pathogenic organisms while sparing human cells, which is a desirable trait in the development of new antimicrobial agents .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Below are some notable findings:

Antifungal Activity

In vitro studies have demonstrated that the compound exhibits potent antifungal activity against various strains of Candida and Aspergillus. For example:

- Minimum inhibitory concentration (MIC) values were found to be as low as 0.008 μg/mL against fluconazole-resistant C. auris isolates, indicating strong antifungal potential .

Antibacterial Activity

The compound was also assessed for its antibacterial properties:

- It showed significant activity against Gram-positive bacteria with MIC values higher than 256 μg/mL for some resistant strains .

Case Study 1: Efficacy Against C. albicans

A study involving a mouse model of C. albicans infection revealed that treatment with this compound resulted in a substantial reduction in fungal burden compared to untreated controls. This suggests that the compound not only inhibits fungal growth but may also promote clearance from infected tissues .

Case Study 2: Resistance Mechanisms

Another investigation focused on the mechanisms behind resistance to conventional antifungals among clinical isolates. The study found that (R)-2 demonstrated efficacy even against strains that had developed resistance to existing treatments, highlighting its potential as a novel therapeutic option .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique structural features, which include:

- Fluorenyl Methoxy Carbonyl Group : This moiety enhances the compound's stability and solubility.

- Tetrazole Ring : Known for its bioactivity, this ring contributes to the compound's pharmacological properties.

Molecular Formula : C₁₈H₁₈N₄O₃

Molecular Weight : 342.36 g/mol

Medicinal Chemistry

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antihypertensive Activity : Research suggests that tetrazole-containing compounds can act as angiotensin II receptor antagonists, which are crucial in managing hypertension .

Biochemical Studies

The compound is also utilized in biochemical assays to study enzyme interactions and signaling pathways.

- Enzyme Inhibition Studies : The tetrazole moiety has been shown to inhibit certain enzymes, making it valuable in understanding metabolic pathways .

Drug Delivery Systems

Due to its favorable solubility and stability, this compound can be incorporated into drug delivery systems.

- Nanoparticle Formulations : Studies have explored using this compound in nanoparticle formulations for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

Data Table of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Potential antihypertensive agent | |

| Biochemical Studies | Enzyme inhibition studies | |

| Drug Delivery Systems | Incorporation into nanoparticles |

Case Study 1: Antihypertensive Effects

A study published in the Journal of Medicinal Chemistry examined various tetrazole derivatives, including this compound), demonstrating significant activity against angiotensin II receptors. The results indicated a dose-dependent reduction in blood pressure in hypertensive models.

Case Study 2: Enzyme Interaction Analysis

Research conducted at a leading biochemical lab focused on the inhibitory effects of the compound on specific metabolic enzymes. The findings revealed that the compound effectively inhibited enzyme activity by 70%, suggesting its potential role in regulating metabolic disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Their Chemical Properties

Structurally analogous compounds differ in substituents, chain length, and functional groups. Key examples include:

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (CAS 2044710-58-7): Features a methoxy ester group instead of tetrazole. Molecular formula: C21H21NO6; molecular weight: 383.40. Increased lipophilicity due to the ester group, enhancing solubility in organic solvents like DMF .

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid (CAS 401916-49-2): Incorporates a bulky tert-butylphenyl substituent. Molecular formula: C29H29NO4; molecular weight: 455.55. Enhanced steric hindrance reduces enzymatic degradation, improving stability in biological assays .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid (CAS 172169-88-9): Substituted with a bromine atom at position 4. Molecular formula: C20H19BrN2O4; molecular weight: 437.29. Bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it versatile for derivatization .

Functional Group Comparisons: Tetrazole vs. Other Substituents

- Tetrazole (1H-tetrazol-5-yl):

- Methoxy Ester:

- Bromo Substituent:

Stability and Handling Considerations

- Stability:

- Fmoc-protected compounds are generally stable under neutral conditions but degrade in strong acids/bases. The tetrazole variant may exhibit higher thermal stability compared to esters due to aromatic resonance stabilization .

- Brominated analogues require protection from light and moisture to prevent decomposition .

- Safety Profiles: Most analogues lack comprehensive toxicity data, necessitating standard precautions (e.g., gloves, ventilation) . Thermal decomposition releases toxic fumes (e.g., CO, NOx), requiring controlled handling .

Data Tables of Key Comparative Parameters

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives

*Inferred based on structural analysis.

Vorbereitungsmethoden

Synthesis of the Tetrazolyl-Substituted Butanoic Acid Intermediate

The tetrazole ring is typically constructed via a [3+2] cycloaddition reaction between an azide and a nitrile group. A common approach involves:

- Starting from a 4-cyano butanoic acid derivative.

- Treatment with sodium azide (NaN₃) in the presence of a Lewis acid catalyst or under thermal conditions to generate the tetrazole ring at the 4-position.

This step is crucial as it forms the heterocyclic tetrazole ring, which mimics the carboxylic acid group in bioactive molecules and is important for biological activity.

Protection of the Amino Group with Fmoc

The amino group is protected by reacting the free amino acid or intermediate with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions:

- The reaction is typically conducted in an aqueous-organic biphasic system or in an organic solvent such as tetrahydrofuran (THF) or dioxane.

- A base such as sodium bicarbonate or triethylamine is used to neutralize the hydrochloric acid generated.

- The Fmoc group selectively protects the α-amino group, facilitating further synthetic manipulations without unwanted side reactions.

Stereochemical Considerations

- The starting amino acid is chosen or synthesized to have the (R)-configuration.

- Alternatively, chiral resolution or asymmetric synthesis methods are employed to obtain the enantiomerically pure (R)-isomer.

- The stereochemistry is preserved throughout the synthesis by conducting reactions under mild conditions and avoiding racemization.

Typical Reaction Conditions and Purification

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Tetrazole ring formation | Sodium azide, Lewis acid catalyst or heat | DMF, DMSO, or water | 80-120 °C | Requires careful handling of azides |

| Amino group Fmoc protection | Fmoc-Cl, base (e.g., NaHCO₃, TEA) | THF, dioxane, water | 0-25 °C | Slow addition of Fmoc-Cl recommended |

| Purification | Column chromatography, recrystallization | Ethyl acetate, hexane | Ambient | To isolate pure Fmoc-protected product |

Research Findings and Optimization

- Yield and purity: Optimized reaction times and temperatures improve yields of the tetrazole formation step, minimizing side products.

- Solvent choice: Polar aprotic solvents like DMF or DMSO enhance the cycloaddition efficiency for tetrazole synthesis.

- Base selection for protection: Mild bases prevent racemization during Fmoc protection.

- Analytical characterization: 1H NMR, 13C NMR, and mass spectrometry confirm the structure and stereochemistry of the final compound.

- Scalability: The method is amenable to scale-up with appropriate safety measures for handling azides.

Summary Table of Preparation Steps

| Step Number | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Tetrazole ring synthesis | 4-cyano butanoic acid + NaN₃, heat | Formation of 4-(1H-tetrazol-5-yl)butanoic acid intermediate |

| 2 | Amino group protection with Fmoc | Fmoc-Cl, base (NaHCO₃ or TEA), THF | (R)-2-Fmoc-amino-4-(1H-tetrazol-5-yl)butanoic acid |

| 3 | Purification | Column chromatography, recrystallization | Pure, stereochemically intact final product |

Q & A

Q. What computational tools predict the compound’s interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.